8-(Trifluoromethyl)thieno[3,2-f]quinoline
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Overview
Description
8-(Trifluoromethyl)thieno[3,2-f]quinoline is a fluorinated quinoline derivative known for its unique chemical structure and properties. The incorporation of a trifluoromethyl group into the thienoquinoline framework enhances its biological activity and chemical stability, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 8-(Trifluoromethyl)thieno[3,2-f]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophene with trifluoromethyl-substituted benzaldehyde in the presence of a catalyst can yield the desired compound. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction time . Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-(Trifluoromethyl)thieno[3,2-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-(Trifluoromethyl)thieno[3,2-f]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: Its unique structure allows it to interact with specific biological targets, leading to potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)thieno[3,2-f]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-(Trifluoromethyl)thieno[3,2-f]quinoline can be compared with other fluorinated quinoline derivatives, such as:
7-Fluoroquinoline: Known for its antibacterial activity.
6-Trifluoromethylquinoline: Exhibits similar chemical properties but with different biological activities.
4-Fluoro-2-methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific trifluoromethyl substitution on the thienoquinoline framework, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H6F3NS |
---|---|
Molecular Weight |
253.24 g/mol |
IUPAC Name |
8-(trifluoromethyl)thieno[3,2-f]quinoline |
InChI |
InChI=1S/C12H6F3NS/c13-12(14,15)7-5-9-8-3-4-17-11(8)2-1-10(9)16-6-7/h1-6H |
InChI Key |
XTOPLOXQEHQEOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C3=C1N=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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